molecular formula C12H9N3O3 B8568007 2-(1H-Pyrazol-3-ylmethoxy)-1H-isoindole-1,3(2H)-dione CAS No. 88529-64-0

2-(1H-Pyrazol-3-ylmethoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B8568007
CAS No.: 88529-64-0
M. Wt: 243.22 g/mol
InChI Key: XCLQWNANYCPRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Pyrazol-3-ylmethoxy)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that combines the structural features of pyrazole and isoindole. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The pyrazole ring is known for its versatility and presence in various bioactive molecules, while the isoindole moiety adds to the compound’s structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-3-ylmethoxy)-1H-isoindole-1,3(2H)-dione typically involves the reaction of a pyrazole derivative with an isoindole precursor. One common method includes the condensation of 1H-pyrazole-5-carbaldehyde with 1H-isoindole-1,3(2H)-dione in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-3-ylmethoxy)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or isoindole rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(1H-Pyrazol-3-ylmethoxy)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-3-ylmethoxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Pyrazol-1-yl)pyridine: Another pyrazole-containing compound with potential biological activity.

    1H-Pyrazole-5-carbaldehyde: A precursor in the synthesis of various pyrazole derivatives.

    1H-Isoindole-1,3(2H)-dione: A core structure in many bioactive molecules.

Uniqueness

2-(1H-Pyrazol-3-ylmethoxy)-1H-isoindole-1,3(2H)-dione is unique due to its combination of pyrazole and isoindole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile scaffold for drug development and other applications.

Properties

CAS No.

88529-64-0

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

2-(1H-pyrazol-5-ylmethoxy)isoindole-1,3-dione

InChI

InChI=1S/C12H9N3O3/c16-11-9-3-1-2-4-10(9)12(17)15(11)18-7-8-5-6-13-14-8/h1-6H,7H2,(H,13,14)

InChI Key

XCLQWNANYCPRAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=NN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.